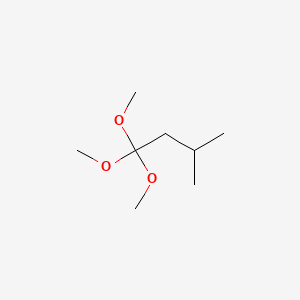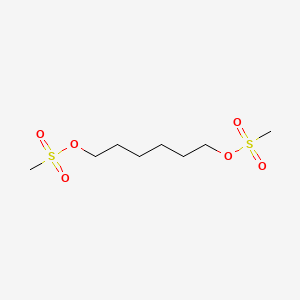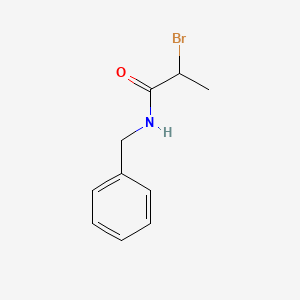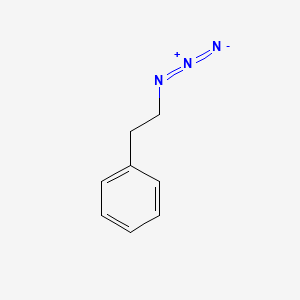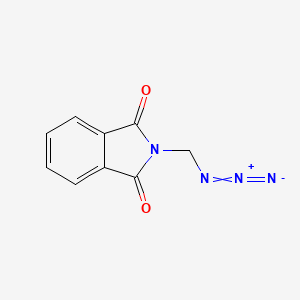![molecular formula C10H14N2O2 B1267279 N-[2-(4-アミノフェノキシ)エチル]アセトアミド CAS No. 22404-15-5](/img/structure/B1267279.png)
N-[2-(4-アミノフェノキシ)エチル]アセトアミド
説明
科学的研究の応用
N-[2-(4-aminophenoxy)ethyl]acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and polymers.
生化学分析
Biochemical Properties
N-[2-(4-aminophenoxy)ethyl]acetamide plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in metabolic pathways, such as acetyltransferases and oxidoreductases. These interactions can lead to modifications in enzyme activity, either inhibiting or activating specific biochemical pathways. For instance, N-[2-(4-aminophenoxy)ethyl]acetamide may act as a substrate for acetyltransferases, leading to the acetylation of proteins and altering their function .
Cellular Effects
N-[2-(4-aminophenoxy)ethyl]acetamide influences various types of cells and cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can modulate the activity of signaling molecules such as kinases and phosphatases, leading to changes in downstream signaling cascades. Additionally, N-[2-(4-aminophenoxy)ethyl]acetamide can impact gene expression by interacting with transcription factors and other regulatory proteins, resulting in altered levels of specific mRNAs and proteins .
Molecular Mechanism
The molecular mechanism of N-[2-(4-aminophenoxy)ethyl]acetamide involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can bind to the active sites of enzymes, either competitively or non-competitively, leading to changes in their catalytic activity. For example, N-[2-(4-aminophenoxy)ethyl]acetamide may inhibit the activity of certain kinases by binding to their ATP-binding sites, thereby preventing phosphorylation of target proteins. Additionally, this compound can activate transcription factors by binding to specific DNA sequences, leading to increased gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-[2-(4-aminophenoxy)ethyl]acetamide can change over time. This compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as high temperatures or extreme pH levels. Long-term exposure to N-[2-(4-aminophenoxy)ethyl]acetamide has been observed to cause sustained changes in cellular function, including alterations in cell proliferation, differentiation, and apoptosis .
Dosage Effects in Animal Models
The effects of N-[2-(4-aminophenoxy)ethyl]acetamide vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function, while at higher doses, it can cause significant changes in metabolic pathways and cellular processes. Threshold effects have been observed, where a certain concentration of N-[2-(4-aminophenoxy)ethyl]acetamide is required to elicit a measurable response. At very high doses, this compound can exhibit toxic or adverse effects, including cytotoxicity and organ damage .
Metabolic Pathways
N-[2-(4-aminophenoxy)ethyl]acetamide is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can be metabolized by enzymes such as cytochrome P450 oxidases, leading to the formation of reactive intermediates that can further interact with cellular components. Additionally, N-[2-(4-aminophenoxy)ethyl]acetamide can influence the levels of key metabolites, such as acetyl-CoA and NADH, by modulating the activity of enzymes involved in their synthesis and degradation .
Transport and Distribution
Within cells and tissues, N-[2-(4-aminophenoxy)ethyl]acetamide is transported and distributed through interactions with transporters and binding proteins. This compound can be taken up by cells via specific transporters, such as organic cation transporters, and can bind to intracellular proteins that facilitate its localization to specific cellular compartments. The distribution of N-[2-(4-aminophenoxy)ethyl]acetamide within tissues can also be influenced by its affinity for binding proteins in the bloodstream .
Subcellular Localization
The subcellular localization of N-[2-(4-aminophenoxy)ethyl]acetamide is critical for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, N-[2-(4-aminophenoxy)ethyl]acetamide may be localized to the nucleus by nuclear localization signals, where it can interact with DNA and transcription factors to regulate gene expression. Additionally, this compound can be targeted to mitochondria or other organelles, where it can influence metabolic processes and cellular energy production .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-aminophenoxy)ethyl]acetamide typically involves the reaction of 4-aminophenol with ethylene oxide to form 2-(4-aminophenoxy)ethanol. This intermediate is then acetylated using acetic anhydride to yield N-[2-(4-aminophenoxy)ethyl]acetamide . The reaction conditions usually involve heating the reactants under reflux in the presence of a suitable solvent like dichloromethane or toluene .
Industrial Production Methods
Industrial production methods for N-[2-(4-aminophenoxy)ethyl]acetamide are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial reactors and continuous flow systems to ensure efficiency and consistency .
化学反応の分析
Types of Reactions
N-[2-(4-aminophenoxy)ethyl]acetamide undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles such as halides and alkoxides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include nitro derivatives, primary amines, and substituted phenoxy compounds .
作用機序
The mechanism of action of N-[2-(4-aminophenoxy)ethyl]acetamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes, inhibiting their activity and thereby exerting its biological effects . The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in the modulation of inflammatory responses .
類似化合物との比較
Similar Compounds
- N-[2-(4-aminophenoxy)ethyl]acetamide
- N-[2-(4-aminophenoxy)ethyl]formamide
- N-[2-(4-aminophenoxy)ethyl]propionamide
Uniqueness
N-[2-(4-aminophenoxy)ethyl]acetamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it has a higher solubility in organic solvents and exhibits more potent biological activity .
特性
IUPAC Name |
N-[2-(4-aminophenoxy)ethyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-8(13)12-6-7-14-10-4-2-9(11)3-5-10/h2-5H,6-7,11H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOVQEYXDOCRQID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCOC1=CC=C(C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30309639 | |
| Record name | N-[2-(4-aminophenoxy)ethyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30309639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22404-15-5 | |
| Record name | 22404-15-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=212434 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-[2-(4-aminophenoxy)ethyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30309639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-[2-(4-aminophenoxy)ethyl]acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Pentacyclo[6.3.0.0(2,7).0(4,11).0(5,9)]undecan-3-one](/img/structure/B1267197.png)
